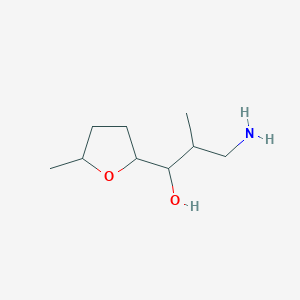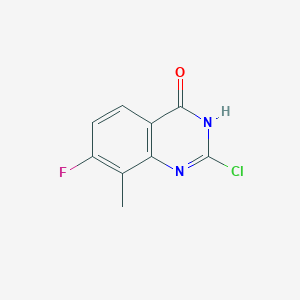![molecular formula C9H8ClNO B13164142 2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
2-[4-(Chloromethoxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Chloromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H8ClNO It is a nitrile derivative, characterized by the presence of a chloromethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethoxy)phenyl]acetonitrile typically involves the reaction of 4-(Chloromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Chloromethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium carbonate (K2CO3), and suitable solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted phenylacetonitrile derivatives.
Reduction: 2-[4-(Chloromethoxy)phenyl]ethylamine.
Oxidation: Oxidized phenylacetonitrile derivatives, such as quinones.
Wissenschaftliche Forschungsanwendungen
2-[4-(Chloromethoxy)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Chloromethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific use and context of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Nitrophenylacetonitrile
- 4-Chlorophenylacetonitrile
- 4-Fluorophenylacetonitrile
Uniqueness
2-[4-(Chloromethoxy)phenyl]acetonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C9H8ClNO |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
2-[4-(chloromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-7-12-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 |
InChI-Schlüssel |
YBKYOXKKODBYLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC#N)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)

![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)






![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)

![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)

